molecular formula C21H16N2OS B5680056 (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone

(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone

Cat. No.: B5680056
M. Wt: 344.4 g/mol
InChI Key: DCSPYNMVWABAPD-UHFFFAOYSA-N
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Description

(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure can lead to distinct pharmacological or material properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-13-7-9-15(10-8-13)19(24)20-18(22)16-11-12-17(23-21(16)25-20)14-5-3-2-4-6-14/h2-12H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSPYNMVWABAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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